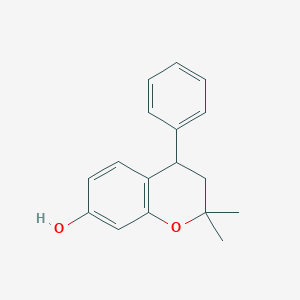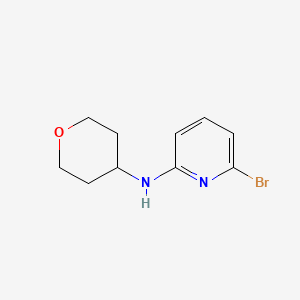![molecular formula C17H16ClN5 B8474823 4-(2-chlorophenyl)-1,3,9-trimethyl-1,6-dihydroimidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine](/img/structure/B8474823.png)
4-(2-chlorophenyl)-1,3,9-trimethyl-1,6-dihydroimidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(2-chlorophenyl)-1,3,9-trimethyl-1,6-dihydroimidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine is a complex organic compound with the molecular formula C17H16ClN5. This compound is part of the imidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine family, known for their diverse biological activities and potential therapeutic applications .
準備方法
The synthesis of 4-(2-chlorophenyl)-1,3,9-trimethyl-1,6-dihydroimidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the chlorophenyl group. Common reagents and conditions used in these reactions include solvents like ethanol and catalysts such as palladium.
科学的研究の応用
4-(2-chlorophenyl)-1,3,9-trimethyl-1,6-dihydroimidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar compounds include other members of the imidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine family. These compounds share structural similarities but may differ in their biological activities and applications. For example, pyrazolo[3,4-d]pyrimidine derivatives are known for their CDK2 inhibitory activity, which is a key target in cancer treatment .
特性
分子式 |
C17H16ClN5 |
|---|---|
分子量 |
325.8 g/mol |
IUPAC名 |
7-(2-chlorophenyl)-3,5,13-trimethyl-1,3,4,8,11-pentazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene |
InChI |
InChI=1S/C17H16ClN5/c1-10-8-19-14-9-20-16(12-6-4-5-7-13(12)18)15-11(2)21-22(3)17(15)23(10)14/h4-8H,9H2,1-3H3 |
InChIキー |
PUGIHPGXHDBLJM-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C2N1C3=C(C(=NN3C)C)C(=NC2)C4=CC=CC=C4Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[2-(3-Chloro-phenyl)-1-methyl-ethyl]-carbamic acid methyl ester](/img/structure/B8474786.png)



![6-Chloro-N-[2-(4-methoxyphenyl)ethyl]-3-pyridazinecarboxamide](/img/structure/B8474814.png)

![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B8474843.png)
